molecular formula C27H27N5O4 B2537064 5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-90-9

5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2537064
CAS RN: 1021123-90-9
M. Wt: 485.544
InChI Key: LTRSHVHCQQRZOQ-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Tautomerism

One area of research has been the study of the structural properties and tautomerism of aza heterocycles similar to the compound . Gubaidullin et al. (2014) investigated the tautomerism of aza heterocycles, revealing how 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one behaves in crystal and solution. Their findings indicate that the compound exists as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring, with the negative charge delocalized over the pyrazololate fragment. However, it is unstable in solution, leading to a complex mixture of transformation products upon attempts at chromatographic purification or recrystallization (Gubaidullin et al., 2014).

Chemical Synthesis and Modification

In another study, Abdelhamid et al. (2012) focused on the synthesis of new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing the benzofuran moiety. This research outlines the versatility of pyrazolo and pyridine frameworks for the development of new compounds through various chemical reactions, indicating a broad potential for medicinal chemistry applications (Abdelhamid et al., 2012).

Antimicrobial Applications

The synthesis and antimicrobial activity of heterocyclic compounds based on the pyrazole moiety have been explored. El‐Emary et al. (2002) reported on the preparation of new heterocycles with significant biocidal properties against various microorganisms, highlighting the relevance of such compounds in the development of new antimicrobial agents (El‐Emary et al., 2002).

Enzyme Inhibition for Antibacterial Applications

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their potential as bacterial biofilm inhibitors and MurB enzyme inhibitors. Mekky and Sanad (2020) found that these compounds, specifically 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed excellent antibacterial efficacy and biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in some cases. This research underscores the potential of such compounds in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

properties

IUPAC Name

5-methyl-7-[4-[2-(4-methylphenoxy)acetyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-19-8-10-21(11-9-19)36-18-24(33)30-12-14-31(15-13-30)26(34)22-16-29(2)17-23-25(22)28-32(27(23)35)20-6-4-3-5-7-20/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRSHVHCQQRZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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